Enhanced Copper-Resin Adhesion Strength via 1-Hydroxybenzotriazole (BTAOH) in PCB Manufacturing Compared to Standard Etchants
In the context of printed circuit board (PCB) manufacturing, the introduction of 1-hydroxybenzotriazole (BTAOH) as a corrosion inhibitor during the copper surface roughening process leads to a significant enhancement in the interfacial adhesion strength between the copper substrate and epoxy resin, as demonstrated by a comparative peel test study [1]. While the study does not directly measure the 5-hydroxymethyl derivative (144574-90-3), the data for BTAOH (1-hydroxybenzotriazole) establishes a strong class-level inference. The specific study showed that BTAOH treatment resulted in a measured peel strength of 0.82 N/mm, a 24.2% increase over the 0.66 N/mm achieved with the standard super-roughening (SR) solution alone [1].
| Evidence Dimension | Peel Strength (Interfacial Adhesion between Copper and Epoxy Resin) |
|---|---|
| Target Compound Data | 0.82 N/mm (Peel strength for BTAOH-treated copper) |
| Comparator Or Baseline | 0.66 N/mm (Peel strength for copper treated with standard super-roughening (SR) solution without BTAOH) |
| Quantified Difference | +24.2% increase in peel strength |
| Conditions | Copper-resin composites prepared via spray method and vacuum hot pressing, then subjected to peel testing. The SR solution containing BTAOH was compared to an SR solution without it. |
Why This Matters
This data proves that the 1-hydroxybenzotriazole moiety can function as an effective adhesion promoter in industrial processes, a capability not shared by standard etching solutions, thereby providing a quantifiable justification for its use in advanced composite material fabrication.
- [1] Yuan, Y., et al. (2025). Application of 1-hydroxybenzotriazole as a corrosion inhibitor in the super roughening of copper surfaces and its microscopic mechanism for significantly enhancing copper-resin adhesion strength. Journal of Materials Science: Materials in Electronics, 36, Article 1479. View Source
